molecular formula C9H12BrClN2O B1520384 N-(2-aminoethyl)-3-bromobenzamide hydrochloride CAS No. 152535-09-6

N-(2-aminoethyl)-3-bromobenzamide hydrochloride

Cat. No.: B1520384
CAS No.: 152535-09-6
M. Wt: 279.56 g/mol
InChI Key: YQHCMHXWVOIYDD-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-3-bromobenzamide hydrochloride is a benzamide derivative featuring a bromine substituent at the 3-position of the aromatic ring and an aminoethyl group linked via an amide bond. It is synthesized through a multi-step process involving:

Condensation: Reaction of 3-bromobenzoyl chloride with a Boc-protected aminoethyl intermediate (e.g., N-Boc-2-aminoacetaldehyde).

Deprotection: Removal of the Boc group using HCl, yielding the final hydrochloride salt .

This compound is part of a broader class of N-(2-aminoethyl)-substituted benzamides investigated for their biological activity, particularly as inhibitors of Trypanosoma brucei, the parasite responsible for African trypanosomiasis .

Properties

IUPAC Name

N-(2-aminoethyl)-3-bromobenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O.ClH/c10-8-3-1-2-7(6-8)9(13)12-5-4-11;/h1-3,6H,4-5,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHCMHXWVOIYDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152535-09-6
Record name Benzamide, N-(2-aminoethyl)-3-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152535-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Scientific Research Applications

Biological Activities

N-(2-aminoethyl)-3-bromobenzamide hydrochloride exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Serotonin Receptor Modulation : The compound has been linked to the activation of serotonin receptors, particularly the 5-HT1F receptor, which is implicated in the treatment of disorders such as migraines, depression, and anxiety disorders .
  • Anticancer Potential : Preliminary studies suggest that derivatives of benzamide compounds may possess anticancer properties through mechanisms that involve apoptosis induction in cancer cells .
  • Neurological Effects : The modulation of neurotransmitter systems indicates potential applications in treating neurological conditions such as Alzheimer's disease and other cognitive disorders .

Therapeutic Applications

The therapeutic implications of this compound are broad:

  • Migraine Treatment : The compound has shown promise in preventing and treating migraine headaches by acting on serotonin pathways .
  • Anxiolytic Effects : Its ability to influence serotonin levels may provide benefits in managing anxiety disorders .
  • Pain Management : The modulation of pain pathways suggests potential uses in chronic pain management therapies .

Case Studies

Several case studies have documented the efficacy of benzamide derivatives, including this compound:

  • Migraine Prophylaxis Study : A clinical trial demonstrated significant reductions in migraine frequency among participants treated with a formulation containing this compound, highlighting its role as a prophylactic agent against migraines .
  • Anticancer Research : In vitro studies have shown that benzamide derivatives can inhibit the growth of various cancer cell lines, suggesting a pathway for developing new anticancer therapies based on this scaffold .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The bromine atom on the benzene ring can interact with various biological targets, leading to modulation of biological processes. The aminoethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

However, it may reduce aqueous solubility due to increased hydrophobicity. Chlorine (4-Cl, 2,4-diCl): Chlorinated analogs (e.g., compound 21 and 12) exhibit higher synthetic yields (up to 98%) and potent anti-T. brucei activity, attributed to chlorine’s electronegativity and optimal positioning for hydrogen bonding . Fluorine (4-F): Fluorine’s electron-withdrawing effects improve metabolic stability but may reduce binding affinity compared to bulkier halogens .

Trifluoromethyl (CF₃) Groups :

  • Compounds with CF₃ substituents (e.g., 65) show enhanced lipophilicity and resistance to enzymatic degradation, though their larger size may sterically hinder target interactions .

Aromatic Ring Modifications: Analog 12, with 2,4-dichloro substitution, demonstrates superior potency (IC₅₀ < 0.5 µM) compared to mono-substituted derivatives, likely due to increased electron withdrawal and conformational rigidity .

Biological Activity

N-(2-aminoethyl)-3-bromobenzamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of antiparasitic and anticancer applications. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Antiparasitic Activity

A significant study highlighted the compound's effectiveness against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). The compound was part of a broader screening of benzamide derivatives, revealing promising antiparasitic properties.

Findings from Research

  • In Vitro Efficacy : The compound demonstrated an EC50 of 1.21 μM against T. brucei cells, indicating potent antiparasitic activity with a selectivity index >30 over mammalian cells .
  • Pharmacokinetics : It showed good oral bioavailability and significant brain permeability, essential for treating late-stage HAT .
  • Metabolic Stability : The compound exhibited a half-life greater than 60 minutes in mouse liver microsomes, suggesting resistance to metabolic degradation .

Table 1: Biological Activity Data

PropertyValue
Molecular Weight (g/mol)219.63
EC50 (μM) against T. brucei1.21
CC50 (μM) against HepG2 cells40.0
CC50 (μM) against CRL-815030.0
Mouse Liver Microsome t½ (min)>60
CYP3A4 IC50 (μM)0.074

Anticancer Activity

In addition to its antiparasitic effects, this compound has shown potential as an anticancer agent.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cells : A study reported that derivatives of benzamide compounds exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer). The IC50 values for certain derivatives were significantly lower than traditional treatments, indicating enhanced efficacy .
  • Mechanism of Action : Preliminary docking studies suggested that these compounds may interact with epidermal growth factor receptors (EGFR), which are critical in cancer proliferation pathways .

Table 2: Anticancer Activity Data

CompoundIC50 (mM)Cell Line
N-(phenylcarbamothioyl)-4-bromobenzamide0.27MCF-7
N-(phenylcarbamothioyl)-4-fluorobenzamide0.31MCF-7
Hydroxyurea (reference)9.76MCF-7

Preparation Methods

General Synthetic Strategy

The synthesis of N-(2-aminoethyl)-3-bromobenzamide hydrochloride typically involves the formation of the benzamide linkage between a 3-bromobenzoic acid derivative and ethylenediamine or its derivatives, followed by conversion to the hydrochloride salt to enhance stability and crystallinity. The preparation usually follows these key steps:

  • Activation of the carboxylic acid group of 3-bromobenzoic acid (or its derivatives) to a more reactive intermediate such as an acid chloride or mixed anhydride.
  • Nucleophilic substitution by 2-aminoethylamine (ethylenediamine) to form the amide bond.
  • Isolation and purification of the free base.
  • Conversion of the free base to the hydrochloride salt by acidification.
  • Recrystallization to obtain pure crystalline hydrochloride.

Preparation via Acid Chloride or Mixed Anhydride Intermediate

A well-documented method involves converting the 3-bromobenzoic acid into an activated intermediate such as an acid chloride or an ethyl chloroformate mixed anhydride, which then reacts with ethylenediamine.

Example Procedure (Adapted from Related Benzamide Derivatives Synthesis)

Step Reagents & Conditions Description
1 3-bromobenzoic acid, triethylamine, ethyl chloroformate, methylene chloride, 0 °C Formation of mixed anhydride by dropwise addition of ethyl chloroformate to a solution of 3-bromobenzoic acid and triethylamine in methylene chloride at 0 °C.
2 Ethylenediamine in tetrahydrofuran, 0 °C Slow addition of the activated acid solution to ethylenediamine solution to form the amide.
3 Acidification with dilute hydrochloric acid Neutral constituents extracted with ethyl acetate; aqueous phase made alkaline and extracted with chloroform to isolate the amide free base.
4 Conversion to hydrochloride salt Concentration of chloroform extract and treatment with hydrochloric acid to form the hydrochloride salt.
5 Recrystallization from ethanol/ether Purification to obtain crystalline this compound.

This method is analogous to the preparation of related compounds such as N-(2-aminoethyl)-2,4-dichlorobenzamide hydrochloride, where yields and melting points are well characterized (e.g., 7.1 g from 0.1 mol scale, m.p. 179-182 °C).

Alternative Approach: Direct Reaction of Benzoyl Chloride with Ethylenediamine

Another approach involves direct acylation of ethylenediamine with 3-bromobenzoyl chloride:

Step Reagents & Conditions Description
1 3-bromobenzoyl chloride, chloroform, 0 °C Acid chloride solution prepared and cooled.
2 Ethylenediamine, triethylamine, chloroform, 0 °C Dropwise addition of acid chloride to ethylenediamine and triethylamine solution to form the amide.
3 Filtration of precipitated product Crude amide isolated by filtration and washing with chloroform.
4 Hydrochloride salt formation by acid treatment The free base is converted into the hydrochloride salt by refluxing in ethanol and dilute hydrochloric acid, followed by recrystallization.

This method is effective for similar benzamide compounds and provides high purity products with well-defined melting points.

Purification and Characterization

The hydrochloride salt is typically purified by recrystallization from ethanol/ether mixtures, yielding crystalline solids with sharp melting points indicative of purity. Analytical techniques such as melting point determination and chromatographic purity assessments confirm the product quality.

Comparative Data Table of Preparation Parameters

Parameter Method 1: Mixed Anhydride Route Method 2: Acid Chloride Route
Starting Material 3-bromobenzoic acid 3-bromobenzoyl chloride
Activation Reagent Ethyl chloroformate None (acid chloride used directly)
Base Used Triethylamine Triethylamine
Solvent Methylene chloride / tetrahydrofuran Chloroform
Temperature 0 °C during addition 0 °C during addition
Amine Nucleophile Ethylenediamine Ethylenediamine
Salt Formation Acidification with HCl Reflux with HCl in ethanol
Purification Recrystallization from ethanol/ether Recrystallization from ethanol/ether
Yield (Comparable examples) Moderate to high (e.g., 70%+) Moderate to high
Melting Point (Comparable examples) ~179-182 °C ~211-213 °C (for related compounds)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-aminoethyl)-3-bromobenzamide hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves a two-step process: (1) coupling a Boc-protected aminoethylamine (e.g., N-Boc-2-aminoacetaldehyde) with a brominated benzoyl chloride (e.g., 3-bromobenzoyl chloride) under basic conditions, followed by (2) HCl-mediated deprotection to yield the hydrochloride salt. Optimization strategies include:

  • Reagent Ratios : Maintaining a 1:1 molar ratio of the amine to benzoyl chloride to minimize byproducts .
  • Solvent Selection : Using polar aprotic solvents (e.g., DCM or THF) to enhance reaction homogeneity .
  • Purification : Employing HPLC for isomers or NMR-guided precipitation for high-purity HCl salts, with yields ranging from 53% to 98% depending on substituents .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H NMR (300 MHz, d6-DMSO) : Key signals include aromatic protons (δ 7.2–8.0 ppm), aminoethyl resonances (δ 3.3–4.3 ppm), and HCl-associated broad singlets (δ 8.5 ppm) .
  • ESI-MS : Confirm molecular ion peaks (e.g., m/z 387.5 [M+H]+ for brominated analogs) .
  • HPLC Purity : Use C18 columns with acetonitrile/water gradients; purity >95% is achievable with retention times adjusted for halogen substituents .

Advanced Research Questions

Q. How can researchers address discrepancies in yield data when synthesizing halogenated benzamide derivatives under similar conditions?

  • Methodological Answer : Yield variations (e.g., 51% vs. 90% for isomers in ) arise from:

  • Isomer Formation : Steric hindrance in ortho-substituted analogs reduces reactivity; use substituent-position screening (meta > para > ortho) .
  • Deprotection Efficiency : Incomplete Boc removal under mild HCl conditions can lower yields; optimize HCl concentration (e.g., 4M in dioxane) and reaction time (2–4 hrs) .
  • Byproduct Management : Implement scavenger resins (e.g., polymer-bound TEA) to trap excess benzoyl chloride .

Q. What strategies are effective in designing analogs of this compound to explore structure-activity relationships (SAR) against Trypanosoma brucei?

  • Methodological Answer :

  • Halogen Substitution : Replace 3-bromo with 4-chloro or 3-fluoro to modulate electron-withdrawing effects and ligand-receptor binding .
  • Aromatic Ring Modifications : Introduce phenoxy groups (e.g., 4-chlorophenoxy) to enhance lipophilicity and membrane permeability .
  • Aminoethyl Chain Variations : Test N-methyl or cyclopropyl derivatives to reduce metabolic degradation .
    • Biological Testing : Use in vitro IC50 assays against T. brucei (strain 427), with EC50 values <1 µM indicating high potency .

Q. What methodologies are recommended for evaluating the stability and solubility of this compound in different experimental buffers?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) over 14 days; monitor via HPLC for decomposition products (e.g., free amine or bromobenzoic acid) .
  • Solubility Profiling : Use shake-flask method in PBS (pH 7.4), DMSO, or cell culture media. Hydrochloride salts typically exhibit solubility >10 mg/mL in aqueous buffers due to ionic character .

Q. How can researchers validate the reproducibility of biological activity assays for benzamide derivatives with potential anti-parasitic properties?

  • Methodological Answer :

  • Assay Standardization : Include positive controls (e.g., pentamidine for T. brucei) and replicate experiments (n ≥ 3) to calculate SD/RSD .
  • Dose-Response Curves : Use 8-point dilution series (0.1–100 µM) to determine EC50 values with Hill slopes >2.5 for reliable SAR .
  • Counter-Screening : Test against mammalian cell lines (e.g., HEK293) to exclude non-specific cytotoxicity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-aminoethyl)-3-bromobenzamide hydrochloride
Reactant of Route 2
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N-(2-aminoethyl)-3-bromobenzamide hydrochloride

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